Icatibant acetate is a synthetic peptide drug primarily used for the treatment of hereditary angioedema, a condition characterized by recurrent episodes of severe swelling. It acts as a selective antagonist of the bradykinin B2 receptor, thereby inhibiting the effects of bradykinin, a peptide that promotes vasodilation and increased vascular permeability. This compound is classified as an orphan drug due to its specific application in rare diseases.
Icatibant acetate is derived from the amino acid sequence D-arginyl-L-arginyl-L-prolyl-L[(4R)-4-hydroxyprolyl]-glycyl-L[3-(2-thienyl)alanyl]-L-seryl-D-(1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl)-L[(3aS,7aS)-octahydroindol-2-ylcarbonyl]-L-arginine, acetate salt. The drug is classified under peptide therapeutics and is manufactured through solid-phase peptide synthesis techniques .
The synthesis of icatibant acetate involves several key steps:
This method emphasizes cost-effectiveness and stability while minimizing impurities.
Icatibant acetate has a complex molecular structure consisting of multiple amino acids arranged in a specific sequence that allows it to function effectively as a bradykinin receptor antagonist. The chemical structure can be represented as follows:
The compound exists primarily as an amorphous powder due to its lyophilization process, which contributes to its hygroscopic nature .
Icatibant acetate participates in several key chemical reactions:
Icatibant acetate functions primarily by binding to bradykinin B2 receptors, which are involved in mediating inflammatory responses and pain sensation. By antagonizing these receptors, icatibant effectively reduces the symptoms associated with hereditary angioedema:
Icatibant acetate is primarily utilized in clinical settings for managing acute attacks of hereditary angioedema. Its specific mechanism allows it to effectively alleviate symptoms such as swelling in various body parts including the face, extremities, gastrointestinal tract, and airway.
In addition to its primary use:
Icatibant acetate represents a significant advancement in targeted therapies for rare diseases, showcasing the potential of peptide-based drugs in modern medicine.
Icatibant acetate (C₆₀H₈₉N₁₉O₁₃S·C₂H₄O₂) is a decapeptide engineered as a bradykinin B2 receptor antagonist through strategic peptidomimetic modifications. Its primary sequence (H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH·acetate) incorporates five non-proteinogenic amino acids that confer receptor specificity and metabolic stability. Structural analysis reveals that the D-Arg¹ residue prevents N-terminal degradation by aminopeptidases, while Hyp⁴ (trans-4-hydroxyproline) enhances conformational rigidity critical for receptor docking [3] [5]. The C-terminal D-Tic⁸-Oic⁹ motif (D-tetrahydroisoquinoline-3-carboxylic acid and octahydroindole-2-carboxylic acid) creates a β-turn secondary structure that mimics bradykinin's bioactive conformation but with reversed chirality to block receptor activation [3]. Molecular dynamics simulations demonstrate that these modifications increase binding affinity (Ki = 0.798 nM) by optimizing hydrophobic interactions with the B2 receptor's transmembrane domains while resisting cleavage by angiotensin-converting enzyme 2, which typically inactivates native bradykinin [5] [8].
Table 1: Key Unnatural Amino Acids in Icatibant and Their Functions
Position | Amino Acid | Role in Peptidomimetic Design |
---|---|---|
1 | D-arginine | Prevents aminopeptidase degradation; enhances chiral specificity |
4 | trans-4-Hydroxyproline (Hyp) | Introduces conformational rigidity via steric hindrance |
8 | D-Tic | Creates β-turn structure; blocks receptor activation |
9 | Oic | Stabilizes hydrophobic binding pocket interaction |
6 | Thienylalanine (Thi) | Substitutes phenylalanine for improved metabolic stability |
Solid-phase peptide synthesis employing Wang resin (loading: 0.5–0.7 mmol/g) serves as the cornerstone for icatibant assembly. The process initiates with Fmoc-protected C-terminal arginine attachment via esterification using N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide in anhydrous N,N-dimethylformamide [1] [2]. Sequential coupling follows a machine-assisted protocol with the following optimized parameters:
Notably, the dipeptide fragment strategy (e.g., Fmoc-Arg(NO₂)-Pro-OH) reduces deletion sequences by minimizing step count. Coupling efficiency exceeds 99.2% per step as verified by quantitative ninhydrin testing, critical for preventing truncated impurities in the final decapeptide [4]. Post-cleavage, the crude peptide precipitates in ice-cold methyl tert-butyl ether, yielding a 76% isolated product prior to purification [2].
Table 2: SPPS Performance Metrics for Icatibant Synthesis
Parameter | Standard Protocol | Optimized Protocol | Impact |
---|---|---|---|
Coupling Reagent | HBTU | HATU/DIPEA | 99.5% vs. 98.1% coupling efficiency |
Arginine Protection | Pbf group | Nitro group | 40% cost reduction; easier deprotection |
Resin Type | Rink amide MBHA | Wang resin | Higher acid stability |
Fmoc Removal Cycle | 1 × 10 min | 2 × 5 min | Residual Fmoc < 0.3% |
The five non-canonical residues in icatibant—D-Arg¹, Hyp⁴, Thi⁶, D-Tic⁸, and Oic⁹—require specialized incorporation protocols. Fmoc-D-Arg(Pbf)-OH coupling achieves 99.4% efficiency when mediated by 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate in dichloromethane/N,N-dimethylformamide (1:1), while Fmoc-Thi-OH necessitates 4-dimethylaminopyridine catalysis due to thienyl ring coordination effects [1] [3]. The Oic⁹ residue (octahydroindole-2-carboxylic acid) poses steric challenges, resolved by microwave-assisted coupling at 50°C for 25 minutes, improving yield from 78% to 94% versus room temperature methods [2].
Conformational analysis via circular dichroism confirms that the D-Tic⁸-Oic⁹ sequence induces a type II' β-turn, stabilizing the C-terminal helix critical for B2 receptor antagonism. This structural motif raises the in vitro plasma half-life to >6 hours versus 30 seconds for native bradykinin, primarily by resisting neutral endopeptidase cleavage [3] [5]. Nuclear magnetic resonance studies further reveal that Hyp⁴ forms a trans peptide bond that constrains the N-terminal flexibility, enhancing binding entropy by 3.2 kcal/mol compared to proline [8].
For kilogram-scale production, soluble-tag-assisted liquid-phase peptide synthesis outperforms solid-phase methods in cost efficiency. The hydrophobic tag strategy employs 2,4-bis(docenoxy)benzyl alcohol as a soluble polymer support, enabling intermediate purification via extraction rather than chromatography [6]. The synthesis commences with Fmoc-Arg(Pbf)-OH coupling to the tag using N,N'-dicyclohexylcarbodiimide/4-dimethylaminopyridine in tetrahydrofuran, followed by iterative deprotection (piperidine/diazabicycloundecene) and coupling cycles [6].
Key advantages include:
This method eliminates solid-phase limitations like resin loading variability and enables real-time reaction monitoring via thin-layer chromatography. Industrial implementations report 100 g-scale batches with HPLC purity >99.5% post-purification [6].
Protecting group selection critically influences icatibant synthesis efficiency. The nitro group for arginine side chains reduces racemization to <0.8% versus 2.5% with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group during fragment coupling, while enabling mild deprotection (H₂, 10% palladium on carbon in ethyl acetate/methanol) [1] [4]. For serine and threonine, *tert-butyl protection permits orthogonal cleavage with 50% trifluoroacetic acid during final resin cleavage [2].
Coupling enhancements include:
These optimizations achieve 87% crude peptide purity prior to ion exchange, with the final acetate salt formed via counterion exchange in acetonitrile/water. Preparative reverse-phase high-performance liquid chromatography with 0.1% trifluoroacetic acid/acetonitrile gradients yields pharmaceutical-grade icatibant acetate (>99.5% purity) with <0.1% epimerization [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7